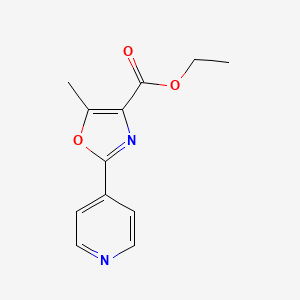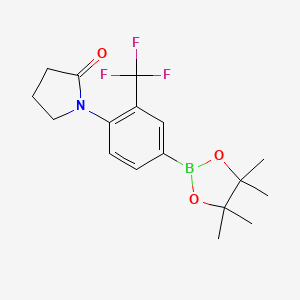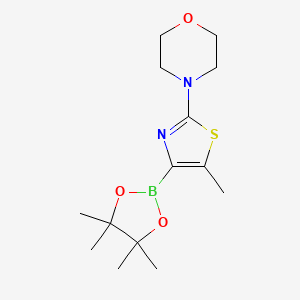
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorobenzyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2,4-difluorobenzylamine with an appropriate imidazole precursor. One common method involves the use of a condensation reaction where 2,4-difluorobenzylamine is reacted with an imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve continuous-flow reactors to optimize the reaction conditions and improve yield. The use of continuous-flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.
Substitution: The difluorobenzyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives .
Scientific Research Applications
Chemistry: In chemistry, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate enzyme mechanisms or as a ligand in receptor studies .
Medicine: In the field of medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets. The difluorobenzyl group and imidazole ring can interact with enzymes, receptors, or other biological macromolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- N-(2,4-Difluorobenzyl)-4-methylpiperidine-4-carboxamide
- N-(2,4-Difluorobenzyl)-2-(4-morpholinyl)ethanamine
- N,N-dimethylpiperidine-4-carboxamide
Comparison: Compared to these similar compounds, N-(2,4-Difluorobenzyl)-4,5-dihydro-1H-imidazol-2-amine stands out due to its unique imidazole ring structureFor instance, the presence of the imidazole ring may confer additional binding interactions with biological targets, enhancing its utility in medicinal chemistry .
Properties
Molecular Formula |
C10H11F2N3 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine |
InChI |
InChI=1S/C10H11F2N3/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10/h1-2,5H,3-4,6H2,(H2,13,14,15) |
InChI Key |
AFYGFUAYYRPWQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(tert-Butyl)phenyl]-2-pyrrolidinone](/img/structure/B13703552.png)







![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)


